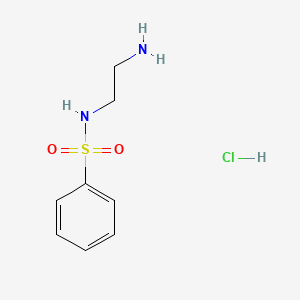

N-(2-aminoethyl)benzenesulfonamide hydrochloride

Descripción

N-(2-Aminoethyl)benzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group and a 2-aminoethyl side chain, with a hydrochloride counterion. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for biochemical and pharmacological applications. This compound is frequently utilized as a synthetic intermediate for designing enzyme inhibitors and antimicrobial agents due to its structural versatility .

Propiedades

IUPAC Name |

N-(2-aminoethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-6-7-10-13(11,12)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNPKLARCNEUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594276 | |

| Record name | N-(2-Aminoethyl)benzenesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53672-99-4 | |

| Record name | N-(2-Aminoethyl)benzenesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-aminoethyl)benzenesulfonamide hydrochloride typically involves the reaction of benzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an inert atmosphere at room temperature. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine in the aminoethyl side chain readily undergoes acylation with electrophilic reagents. This reactivity is exploited in synthetic routes to create biologically active derivatives:

Example Reaction with Maleic Anhydride

- Reagents : Maleic anhydride, dry DCM

- Conditions : Room temperature, 12 hours under nitrogen

- Product : 4-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethyl)benzenesulfonamide

- Mechanism : SN2-type nucleophilic substitution at the amino group, forming an imide via a cyclic transition state .

Data Table: Acylation Derivatives

| Reagent | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Maleic anhydride | Pyrrolidine-dione conjugate | 85 | |

| Tetrachlorophthalic anhydride | Tetrachloroisoindolinone derivative | 78 |

Chlorosulfonation and Amination

The sulfonamide group participates in electrophilic substitution reactions, enabling the synthesis of chlorinated intermediates:

Industrial Synthesis Pathway :

- Chlorosulfonation : Treatment with chlorosulfonic acid at 60–70°C introduces a chlorosulfonyl group.

- Amination : Reaction with ammonia yields the final sulfonamide product.

Key Conditions :

- Temperature : 60–70°C for chlorosulfonation

- Solvent : Chloroform or dichloromethane

- Yield : 55–75% after hydrolysis and purification .

Nucleophilic Substitution

The sulfonamide’s electron-withdrawing properties enhance the electrophilicity of adjacent carbons, facilitating substitution:

Example with EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester) :

- Reagents : EMCS, phosphate buffer (pH 7.4)

- Conditions : 25°C, 2 hours

- Product : Maleimide-functionalized sulfonamide conjugate .

- Application : Protein-DNA conjugation in biotechnological assays.

Hydrolysis and Salt Formation

The hydrochloride salt undergoes reversible dissociation in aqueous media:

Acid-Base Equilibrium :

- Stability : Degrades at pH > 7.0, requiring storage at 4°C in anhydrous conditions.

Hydrolysis Under Basic Conditions :

- Reagents : 25% NaOH, 105–115°C

- Product : Free base form (4-(2-aminoethyl)benzenesulfonamide)

- Yield : 75% after recrystallization .

Enzyme Inhibition Mechanisms

The compound acts as a potent inhibitor of carbonic anhydrases (CAs) and serine proteases through active-site interactions:

Carbonic Anhydrase Inhibition :

- Targets : Human CA I, II, IX, XII

- Kᵢ Values : 8.2–42.3 nM (varies by isoform)

- Mechanism : Coordination of the sulfonamide group to the zinc ion in the CA active site.

Serine Protease Inhibition :

- Targets : Trypsin, thrombin, plasmin

- IC₅₀ : 10–50 μM

- Irreversible Binding : Forms a covalent adduct with the catalytic serine residue.

Stability and Degradation

Aplicaciones Científicas De Investigación

Protease Inhibition:

The compound acts as an effective protease inhibitor, particularly targeting serine proteases such as trypsin and thrombin. This inhibition is irreversible, leading to significant implications in biological research concerning enzyme regulation and function.

Mechanism of Action:

N-(2-aminoethyl)benzenesulfonamide hydrochloride binds covalently to the active site of serine proteases, forming a stable complex that prevents substrate catalysis. This mechanism is crucial for studies related to blood coagulation, inflammation, and cell signaling pathways .

Table 2: Inhibition of Serine Proteases

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Trypsin | Irreversible | |

| Thrombin | Irreversible | |

| Chymotrypsin | Irreversible |

Medical Applications

Therapeutic Potential:

Research indicates that this compound has potential therapeutic applications in treating various conditions, including certain cancers and inflammatory diseases. Its role as a carbonic anhydrase inhibitor has been particularly noted in studies focused on hypoxia-induced cancers .

Case Study: Anti-inflammatory Effects

In vivo studies have demonstrated significant anti-inflammatory effects of this compound. For example, it effectively inhibited carrageenan-induced paw edema in rats, showcasing its potential utility in treating inflammatory conditions.

Table 3: Anti-inflammatory Activity

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Industrial Applications

Pharmaceutical Formulation:

In the pharmaceutical industry, this compound is utilized in formulating drugs due to its enzyme inhibition properties. It also plays a role in developing agrochemicals and specialty chemicals.

Production of Sulfonylureas:

The compound serves as an intermediate in synthesizing sulfonylurea hypoglycemic agents such as glipizide and glimepiride, which are critical for managing Type II diabetes .

Mecanismo De Acción

The mechanism of action of N-(2-aminoethyl)benzenesulfonamide hydrochloride involves its role as an inhibitor of carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition affects various physiological processes, including pH regulation and ion transport .

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Similar Compounds

Core Structural Analogs

(a) 4-(Aminomethyl)benzenesulfonamide Hydrochloride (Compound 1)

- Structure: Benzene ring with sulfonamide and aminomethyl (-CH2NH2) groups.

- Role : Used in synthesizing antifungal sulfonamide derivatives (e.g., compounds 3–6 in ).

(b) 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF)

- Structure: Benzene ring with sulfonyl fluoride (-SO2F) and 2-aminoethyl groups.

- Function : A protease inhibitor that irreversibly blocks serine proteases.

- Comparison: The sulfonyl fluoride group in AEBSF confers higher reactivity toward nucleophilic residues (e.g., serine in enzymes) compared to the sulfonamide group in the target compound. AEBSF’s hydrochloride form improves stability but limits its use in non-aqueous reactions .

Isoquinoline Sulfonamide Derivatives

Compounds such as H7, H8, H9, and HA1004 () share the sulfonamide-ethylamine motif but are linked to an isoquinoline ring.

- H9 (N-(2-Aminoethyl)-5-isoquinoline sulfonamide dihydrochloride): Exhibits intermediate inhibition of protein kinase C (PKC) due to its ethylamine linker. Contrast: The isoquinoline ring enhances π-π stacking interactions with PKC’s hydrophobic pockets, unlike the benzene ring in the target compound, which may limit PKC affinity .

Thiourea-Functionalized Analogs

- N-(2-Aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide Hydrochloride (): Structure: Contains a thiourea (-NH-CS-NH-) group attached to a cyclopentyl ring. Differentiation: The cyclopentylthioureido group increases molecular weight (378.93 g/mol vs. 239.70 g/mol for the target compound) and may reduce solubility in polar solvents .

Nitro- and Fluorine-Substituted Derivatives

- N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride (): Structure: Nitro (-NO2) group at the ortho position and a longer hexylamine chain. Impact: The electron-withdrawing nitro group decreases electron density on the benzene ring, altering reactivity in nucleophilic substitution reactions. The extended alkyl chain may improve membrane permeability .

- N-(2-Aminoethyl)-2-fluoro-5-methylbenzenesulfonamide Hydrochloride (): Structure: Fluorine and methyl substituents on the benzene ring.

Comparative Data Table

Key Research Findings

Antifungal Activity: Sulfonamide derivatives with aminoethyl side chains (e.g., the target compound) show moderate antifungal activity against Candida spp., but analogs with biphenyl or diphenyl groups (, compounds 3–6) exhibit enhanced efficacy due to increased hydrophobicity .

Enzyme Inhibition : AEBSF’s sulfonyl fluoride group enables covalent inhibition of proteases, whereas the target compound’s sulfonamide group likely acts as a reversible competitive inhibitor .

Cellular Proliferation: Isoquinoline sulfonamides like H9 inhibit PKC-dependent processes (e.g., cytotoxic T-cell lysis), with activity correlating to side-chain length and aromatic substitution .

Stability and Handling Considerations

- The target compound’s hydrochloride form ensures stability in aqueous buffers but may degrade in alkaline conditions. In contrast, AEBSF’s sulfonyl fluoride group reacts with water, necessitating anhydrous storage .

- Thiourea-containing derivatives () require protection from light and moisture to prevent decomposition .

Actividad Biológica

N-(2-aminoethyl)benzenesulfonamide hydrochloride, commonly referred to as 4-(2-aminoethyl)benzenesulfonamide, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group attached to a benzene ring. Its chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₃N₃O₂S

- Molecular Weight : 201.26 g/mol

Inhibition of Carbonic Anhydrases

One of the primary biological activities of this compound is its role as an inhibitor of human carbonic anhydrases (hCAs). These enzymes are crucial for maintaining acid-base balance in various physiological processes. The compound has shown inhibitory activity against several isoforms of hCA, particularly hCA II and hCA IX, with reported inhibition constants (K_i) in the low nanomolar range, indicating high potency .

Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonamides exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies indicated that related compounds displayed minimum inhibitory concentrations (MICs) against pathogens such as E. coli and S. aureus, suggesting a potential role in treating bacterial infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vivo studies using animal models have shown that it can significantly reduce inflammation markers, such as carrageenan-induced paw edema in rats . This suggests potential applications in treating inflammatory conditions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Theoretical studies have utilized computational models to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These studies indicate favorable permeability characteristics across biological membranes, which could enhance its bioavailability .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.